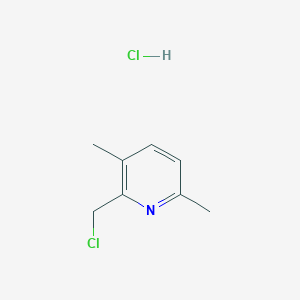

2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

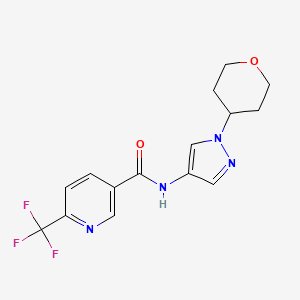

2-(Chloromethyl)pyridine hydrochloride is a type of organohalide that consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent and is often used as a reagent in various chemical reactions .

Synthesis Analysis

While the specific synthesis process for 2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride is not available, a similar compound, 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP), can be synthesized using maltol as a starting material .Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)pyridine hydrochloride consists of a pyridine ring with a chloromethyl group attached . The empirical formula is C6H6ClN·HCl, and the molecular weight is 164.03 .Chemical Reactions Analysis

2-(Chloromethyl)pyridine hydrochloride can participate in various chemical reactions due to the presence of the chloromethyl group. For instance, it was used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .Physical And Chemical Properties Analysis

2-(Chloromethyl)pyridine hydrochloride is a solid at room temperature. It has a melting point of 124.0 to 127.0 °C. It should be stored under inert gas as it is hygroscopic .Scientific Research Applications

Photochemical Reactions

2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride plays a role in photochemical reactions. Taylor and Kan (1963) explored the photochemical dimerization of 2-aminopyridines and 2-pyridones, demonstrating the formation of 1,4-dimers under ultraviolet irradiation in hydrochloric acid solution. This study showcases the compound's potential in creating photodimers, contributing to the understanding of its photochemical behavior and applications in synthesizing complex molecular structures (Taylor & Kan, 1963).

Crystal Structure and Spectroscopic Properties

The compound is also significant in the study of crystal structures and spectroscopic properties. Casas et al. (1998) provided insights into the synthesis, crystal structure, and spectroscopic properties of organothallium(III) derivatives, highlighting the complex formation with 2,6-diacetyl-pyridine-monothiosemicarbazone. Such studies are crucial for understanding the coordination chemistry and structural properties of metal complexes involving pyridine derivatives (Casas et al., 1998).

Antimicrobial and Anticancer Potential

Furthermore, this compound derivatives are investigated for their potential antimicrobial and anticancer properties. Márquez et al. (2015) conducted a comparative study on the structural and vibrational properties of cyanopyridine derivatives, employing Density Functional Theory (DFT) calculations to explore their potential as antimicrobial and anticancer agents. This highlights the compound's relevance in medicinal chemistry and drug development (Márquez et al., 2015).

Catalytic Activity

The catalytic activity of this compound derivatives is another area of significant interest. Das et al. (2009) reported on the formation of palladium(II) complexes with the first pincer (Se,N,Se) ligand, derived from the reaction with 2,6-bis(chloromethyl)pyridine. The study emphasizes the catalytic efficiency of these complexes in the Heck coupling reaction, showcasing the compound's utility in facilitating carbon-carbon bond formation processes (Das et al., 2009).

Hydrogen Bonding and Molecular Structure

Lastly, the role of this compound in studying hydrogen bonding and molecular structures is noteworthy. Jones and Vancea (2003) investigated the isostructurality by permutation of classical and “weak” hydrogen bonds in pyridinium compounds, providing insights into the structural motifs and hydrogen bonding patterns. This research contributes to a deeper understanding of molecular interactions and structural chemistry (Jones & Vancea, 2003).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(chloromethyl)-3,6-dimethylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-4-7(2)10-8(6)5-9;/h3-4H,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCZHFGKXMTAGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2089325-41-5 |

Source

|

| Record name | 2-(chloromethyl)-3,6-dimethylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2577521.png)

![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2577524.png)

![Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2577525.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2577528.png)

![1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2577530.png)

![3-(4-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2577532.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2577538.png)